L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Description
“L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” is a peptide that consists of the amino acids L-Glutamic acid, L-Proline, L-Methionine, L-Leucine, and L-Lysine . Glutamic acid is one of the most common non-essential amino acids and is used by almost all living beings in the biosynthesis of proteins . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .
Synthesis Analysis
The synthesis of “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” involves the use of enzymes such as l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate . The l-glutaminases that hydrolyze free l-glutamine have different structures and properties with respect to the l-glutaminases that hydrolyze the same amino acid covalently bound in peptides .Molecular Structure Analysis
The molecular formula of “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” is C28H50N6O8 . Glutamic acid, one of the components of this peptide, has a molecular formula of C5H9NO4 . It contains a carboxylic acid group, making it acidic .Chemical Reactions Analysis
The chemical reactions involving “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” are primarily catalyzed by enzymes such as l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate . This reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches .Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQGZEPUTWPXOG-SXYSDOLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436814 | |
Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |
CAS RN |
579492-83-4 | |
Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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